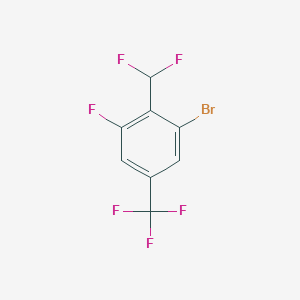
1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene is a chemical compound that belongs to the class of halogenated benzenes. It is a highly reactive compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene is not well understood. However, it is believed to act as a halogen bond donor, which can interact with other molecules through halogen bonding. This interaction can lead to the formation of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a highly reactive compound that can potentially interact with biomolecules, such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, which can have various effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can make it difficult to control the reaction and obtain a high yield. Additionally, the cost of the compound can be a limitation, as it is relatively expensive.
Direcciones Futuras
There are various future directions for the research on 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene. One direction is to investigate its potential applications in the field of materials science, particularly in the synthesis of fluorinated polymers with unique properties. Another direction is to explore its potential as a halogen bond donor in the design of new drugs and catalysts. Additionally, further research is needed to understand its mechanism of action and its potential effects on biomolecules.
Métodos De Síntesis
The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene involves the reaction of 1-bromo-2,3,5,6-tetrafluorobenzene with difluoromethyl lithium and trifluoromethyl lithium. The reaction is carried out in the presence of a catalyst, such as copper (I) iodide, at low temperature (-78°C) in anhydrous diethyl ether. The yield of the reaction is around 50%.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene has various scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of fluorinated polymers, which have applications in the field of electronics and optics.
Propiedades
IUPAC Name |
1-bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-4-1-3(8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWJBSAAJRGGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

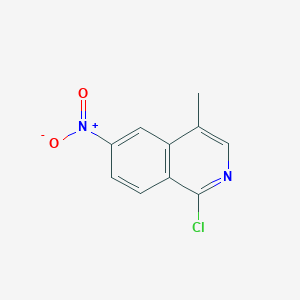
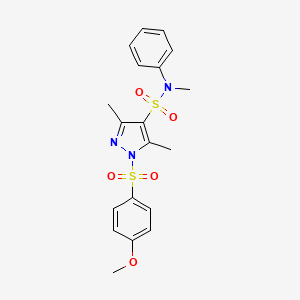
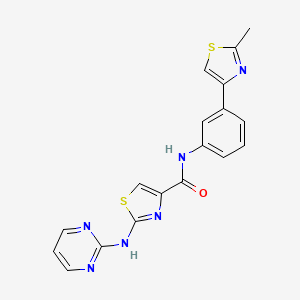
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)
![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2798726.png)
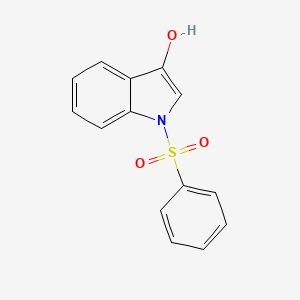
![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)